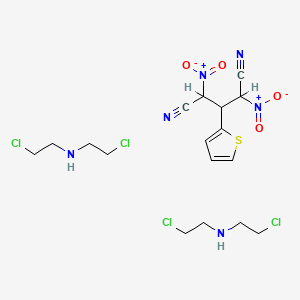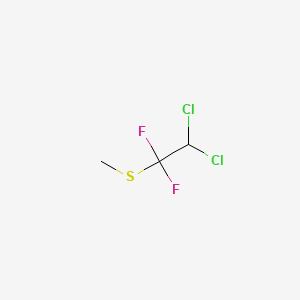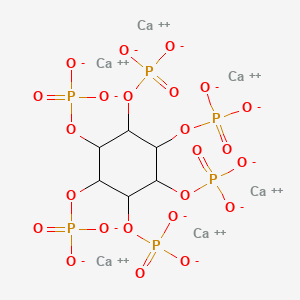
フィチン酸カルシウム
説明
Synthesis Analysis
Calcium magnesium phytate (CaMg-Ph) synthesis involves the reaction of calcium chloride and magnesium chloride with phytic acid, extracted from renewable sources. This synthesis process is pivotal for creating bio-flame retardant materials and demonstrates the utility of calcium phytate in enhancing the thermal and mechanical properties of poly(lactic acid) biocomposites (Yang et al., 2018).
Molecular Structure Analysis
Calcium phytate's interaction with biologically important metal cations reveals its capacity to form insoluble tricalcium or tetracalcium-phytate salts across a wide pH range. These findings, determined through isothermal titration calorimetry, elucidate the stoichiometry, affinity, and thermodynamics of phytate's binding interactions, offering insights into its molecular structure and functionality (Kim et al., 2010).
Chemical Reactions and Properties
Research on calcium phytate's chemical properties shows its role in forming complexes with calcium and other minerals, influencing their bioavailability. The formation of calcium-phytate complexes, which can precipitate under certain conditions, underscores the compound's significance in nutritional science and its potential applications in mitigating mineral deficiencies (Gosselin & Coghlan, 1953).
Physical Properties Analysis
The synthesis and characterization of colloidal calcium phytate from calcium phosphate nanoparticles highlight its physical properties, including particle size and surface charge. These properties are crucial for its application in various fields, such as biocomposites and drug delivery systems (Ganesan & Epple, 2008).
Chemical Properties Analysis
The interaction of calcium phytate with dietary phytate and phytases has significant implications for animal nutrition, particularly in poultry and pigs. These interactions affect the availability of phosphorus and calcium, highlighting the need to understand calcium phytate's chemical properties to optimize dietary formulations (Selle, Cowieson, & Ravindran, 2009).
科学的研究の応用
農業: 土壌品質と植物の生育の向上
フィチン酸カルシウムは、土壌の品質を改善し、植物の生育を促進することで、農業において役割を果たします。これは天然のキレート剤として作用し、土壌中のミネラルに結合して、植物がより利用しやすくなります。 これにより、作物の栄養価を高め、持続可能な農業慣行を支援することができます {svg_1}.
食品産業: 栄養素の保存と抗酸化特性
食品産業では、フィチン酸カルシウムは、その抗酸化特性を利用して、食品の栄養価を維持するために使用されています。 また、保存剤としても機能し、酸化による腐敗を防ぐことで、様々な食品の保存期間を延ばします {svg_2}.
医薬品: 薬物送達とミネラル補給
フィチン酸カルシウムは、様々な化合物と複合体を形成する能力があるため、医薬品における薬物送達システムの可能性が探られています。 また、ミネラルサプリメントに使用され、欠乏症の予防と治療に役立ちます {svg_3}.
環境科学: 水処理と汚染対策
環境科学では、フィチン酸カルシウムは、排水から重金属やその他の汚染物質を除去することで、水処理プロセスに貢献しています。 これにより、環境汚染を低減し、水生生態系を保護することができます {svg_4}.
バイオテクノロジー: 酵素生産と遺伝子工学
フィチン酸カルシウムは、動物飼料で栄養素の吸収を改善するために使用されるフィターゼなどの酵素の生産において、バイオテクノロジーで重要な役割を果たしています。 また、遺伝子工学にも関与し、ミネラルの生体利用性を高めるために、フィチン酸含有量の低い作物を開発しています {svg_5}.
栄養学: ミネラル吸収と食事摂取への影響
栄養学的に、フィチン酸カルシウムは人体のミネラル吸収に影響を与えます。鉄や亜鉛などの必須ミネラルに結合し、生体利用性を低下させる可能性があります。 しかし、抗酸化作用や特定の病気に対する保護効果など、健康上の利点も認められています {svg_6}.
ヘルスケア: 病気予防と治療
フィチン酸カルシウムは、特にがんや心血管疾患などの病気の予防と治療における役割について研究されてきました。 その抗酸化作用と抗炎症作用は、治療の可能性に貢献しています {svg_7}.
食品加工: 食感と安定性の向上
食品加工では、フィチン酸カルシウムは、豆腐や缶詰野菜などの製品の食感と安定性を高めるために使用されています。 これは、加工および保管中に所望の稠度と品質を維持するのに役立ちます {svg_8}.
将来の方向性
: Shkembi, B., & Huppertz, T. (2022). Calcium Absorption from Food Products: Food Matrix Effects. Nutrients, 14(1), 180. Link : World Health Organization (WHO). (2021). Calcium Absorption from Food Products: Food Matrix Effects. Link : Frontiers in Chemistry. (2023). Phytates as a natural source for health promotion: A critical review. Link
作用機序
Target of Action
Calcium phytate, a calcium salt of phytic acid, primarily targets minerals such as calcium, iron, and other multivalent cations . It has a strong chelating ability, which allows it to bind with these minerals, forming complexes . This interaction plays a significant role in the metabolism of these minerals in the body.
Mode of Action
Calcium phytate interacts with its targets by forming complexes with them. This is facilitated by the calcium ion, which aids in the binding of myoinositol hexakisphosphate, creating a beneficial electrostatic environment in the phytase substrate-binding domain . This complex formation limits the bioavailability of the minerals, affecting their absorption and utilization in the body .
Biochemical Pathways
The primary biochemical pathway involving calcium phytate is the hydrolysis of phytic acid. Phytase, an enzyme, catalyzes the hydrolysis of phytic acid, releasing inorganic phosphorus, calcium, and other mineral nutrients . This process is crucial for the metabolism of phosphorus and other minerals in the body.
Pharmacokinetics
The pharmacokinetics of calcium phytate is largely influenced by its solubility. The solubility of the calcium salt of phytic acid is quite low, which impairs the absorption of calcium because calcium phytate precipitates in the intestine . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of calcium phytate are significantly affected by its solubility.
Result of Action
The action of calcium phytate results in several molecular and cellular effects. It inhibits the absorption of essential trace elements and minerals, which can lead to deficiencies of calcium, iron, and zinc under certain dietary circumstances . It also has beneficial properties, such as acting as an antioxidant, anticancer agent, and inhibitor of calcium salt crystallization . Moreover, it prevents renal stone formation and reduces starch digestion .
Action Environment
The action of calcium phytate is influenced by various environmental factors. Its content in cereals, legumes, and oleaginous seeds varies widely, depending on the botanical variety, environmental or climatic growing conditions, use of phosphate fertilizers, and stage of maturation . In unrefined cereals, phytate is typically concentrated in the outer aleurone layer, except for maize, where it is mainly in the germ . These factors can affect the action, efficacy, and stability of calcium phytate in the body.
特性
IUPAC Name |
hexacalcium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.6Ca/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEXVRDUEAJUGY-UHFFFAOYSA-B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Ca6O24P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40998952 | |
| Record name | Hexacalcium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
888.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] White powder; [MSDSonline] | |
| Record name | Calcium phytate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4173 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightyl sol in water | |
| Record name | CALCIUM PHYTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/962 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Free flowing white powder | |
CAS RN |
7776-28-5, 3615-82-5 | |
| Record name | Calcium phytate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium magnesium salt (1:?:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexacalcium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium fytate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), calcium magnesium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM PHYTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1WK0T5S7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CALCIUM PHYTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/962 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Calcium Phytate and where is it found?
A1: Calcium phytate is the calcium salt of phytic acid, a naturally occurring compound found in plant seeds, particularly in cereal grains, legumes, and nuts. It serves as the primary storage form of phosphorus in these plants.
Q2: How does Calcium Phytate affect the bioavailability of minerals?
A2: Calcium phytate is known to bind to certain minerals, such as zinc, iron, and calcium, forming insoluble complexes in the digestive tract. This binding can significantly reduce their absorption and bioavailability, potentially leading to mineral deficiencies. []
Q3: How does Calcium Phytate impact phosphorus availability?
A3: While Calcium Phytate stores phosphorus, its phosphorus is not readily available to monogastric animals, including humans and pigs, due to the lack of the enzyme phytase needed to break down the phytate molecule. []
Q4: What is the role of phytase in relation to Calcium Phytate?
A4: Phytase is an enzyme that can break down phytic acid, releasing the bound phosphorus and minerals and making them available for absorption. []
Q5: How can the bioavailability of phosphorus and minerals from Calcium Phytate be improved?
A5: Dietary supplementation with phytase enzyme is a common strategy to improve phosphorus and mineral bioavailability from phytate-rich diets for both humans and animals. [] Certain bacterial strains, such as those belonging to the Paenibacillus genus, have shown the ability to dissolve Calcium Phytate, releasing soluble phosphate. [, , ]
Q6: What is the mechanism by which Calcium Phytate acts as a corrosion inhibitor?
A6: Calcium Phytate acts as a corrosion inhibitor by forming a protective layer on the surface of metals. This layer prevents corrosive agents, such as chloride ions, from reaching the metal surface and causing corrosion. This property has been studied in the context of protecting stainless steel reinforcement in concrete structures, particularly in marine environments where chloride exposure is a significant concern. []
Q7: How effective is Calcium Phytate in preventing corrosion?
A7: Research has shown that Calcium Phytate can significantly reduce the corrosion of stainless steel. Studies have demonstrated a reduction in corrosion rates of up to 90% with the addition of small amounts of Calcium Phytate. []
Q8: How does the structure of Calcium Phytate contribute to its corrosion-inhibiting properties?
A8: The molecule possesses multiple phosphate groups, which have a strong affinity for metal ions. This allows Calcium Phytate to effectively bind to the metal surface, forming a stable protective layer. [, ]
Q9: How is Calcium Phytate used in the conservation of iron gall ink documents?
A9: Calcium Phytate is used to treat iron gall ink corrosion on paper and parchment documents. It works by binding to free iron ions, which are responsible for the degradation of cellulose over time, thus preventing further damage. [, , ]
Q10: How effective is Calcium Phytate in treating iron gall ink corrosion?
A10: While no treatment provides complete protection against ink corrosion, Calcium Phytate combined with calcium bicarbonate has shown promising results in stabilizing iron ions and preventing further migration, especially when compared to untreated documents. [, ]
Q11: Are there any limitations to using Calcium Phytate for treating iron gall ink corrosion?
A11: Applying aqueous solutions, including Calcium Phytate, to fragile documents carries risks of damage. This has led to exploration of alternative application methods like flotation and specialized drying techniques. []
Q12: How does Calcium Phytate interact with iron in the context of iron gall ink?
A12: Calcium Phytate forms a stable complex with free iron(II) ions present in the ink. This prevents the iron from catalyzing the oxidative degradation of cellulose in the paper. []
Q13: Can Calcium Phytate be used to remove iron contamination from paper prior to hydrogen peroxide bleaching?
A14: Yes, research suggests Calcium Phytate can be used as a pre-treatment before hydrogen peroxide bleaching. By complexing with iron ions, it helps prevent cellulose degradation and color reversion often caused by free iron during the bleaching process. []
Q14: Are there other potential benefits of using Calcium Phytate as a pre-treatment before hydrogen peroxide bleaching?
A15: In addition to its iron-complexing properties, Calcium Phytate may offer further benefits as a pre-treatment by acting as a buffer and antioxidant, further protecting the paper during the bleaching process. []
Q15: How does Calcium Phytate compare to other treatments for iron gall ink corrosion?
A16: Compared to some traditional treatments like deacidification alone, Calcium Phytate combined with calcium bicarbonate demonstrates a better ability to preserve the structural integrity of the paper while limiting iron ion migration. [, ]
Q16: Can Calcium Phytate be used to enhance zinc bioavailability in phytate-rich diets?
A17: While Calcium Phytate itself binds to zinc and reduces its bioavailability, research suggests that caseinophosphopeptides can mitigate this effect. They achieve this by forming nanocomplexes with both Calcium Phytate and zinc, making zinc more absorbable. []
Q17: How does the presence of Calcium Phytate affect the growth of mycorrhizal fungi?
A18: Mycorrhizal fungi form symbiotic relationships with plant roots and can access phosphorus from phytate. Studies show that the presence of Calcium Phytate can promote the growth of these fungi, potentially enhancing phosphorus uptake by plants. []
Q18: How can Calcium Phytate be synthesized?
A19: Calcium Phytate can be synthesized by reacting phytic acid, extracted from sources like rice bran, with calcium carbonate and calcium hydroxide under controlled conditions. The resulting precipitate is then calcined to obtain Calcium Phytate powder. []
Q19: What are the potential applications of Calcium Phytate nanoparticles?
A20: Calcium Phytate nanoparticles have shown potential for use in biomedical applications, such as drug delivery systems and imaging agents, due to their biocompatibility and stability. []
Q20: How can the size of Calcium Phytate nanoparticles be controlled during synthesis?
A21: The size of Calcium Phytate nanoparticles can be adjusted by controlling the ratio of calcium to phytate during synthesis. []
Q21: Can Calcium Phytate be used as a component in biosensors?
A22: Research indicates that Calcium Phytate can be used to immobilize enzymes, such as horseradish peroxidase, on electrode surfaces, creating sensitive and stable biosensors for detecting various analytes, including hydrogen peroxide. []
Q22: What are the advantages of using Calcium Phytate in biosensor applications?
A23: Calcium Phytate offers good biocompatibility, promoting enzyme activity, and strong adhesion properties, ensuring the stability and sensitivity of the biosensor. [, ]
Q23: What is the potential of using microorganisms for Calcium Phytate production?
A24: Microorganisms, particularly certain bacteria and fungi, can produce phytase, which can be used to convert phytic acid into Calcium Phytate. This approach offers a more sustainable and environmentally friendly alternative to chemical synthesis methods. [, ]
Q24: Can Calcium Phytate be extracted from industrial wastewater?
A25: Yes, research has shown that it's feasible to extract Calcium Phytate from wastewater generated by starch production plants, offering a valuable byproduct and reducing environmental pollution. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(9-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate](/img/structure/B1194125.png)

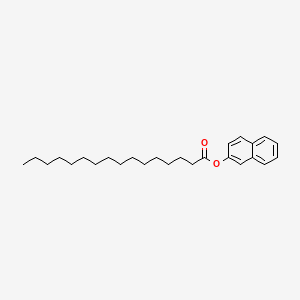
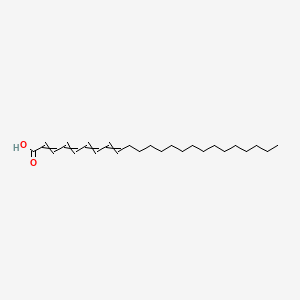



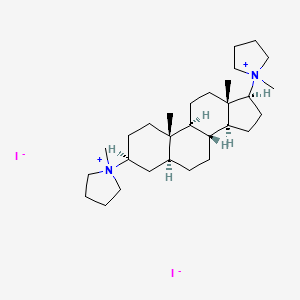
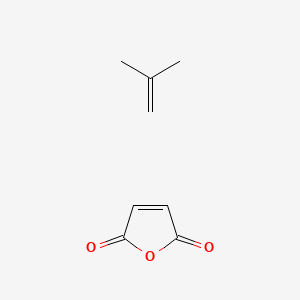
![3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide](/img/structure/B1194143.png)
